molecular formula C5H9N3O B13300625 2-Amino-4-cyanobutanamide

2-Amino-4-cyanobutanamide

Cat. No.: B13300625
M. Wt: 127.14 g/mol
InChI Key: SRWZDUGJYZNYAQ-UHFFFAOYSA-N
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Description

2-Amino-4-cyanobutanamide is an organic compound with the molecular formula C5H9N3O It is a derivative of butanamide, featuring an amino group at the second carbon and a cyano group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyanobutanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of an amine with an alkyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyanobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted butanamides .

Scientific Research Applications

2-Amino-4-cyanobutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-4-cyanobutanamide exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-cyanobutanamide include other cyanoacetamide derivatives and amino-substituted butanamides. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an amino group and a cyano group on the butanamide backbone. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-amino-4-cyanobutanamide

InChI

InChI=1S/C5H9N3O/c6-3-1-2-4(7)5(8)9/h4H,1-2,7H2,(H2,8,9)

InChI Key

SRWZDUGJYZNYAQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)N)N)C#N

Origin of Product

United States

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